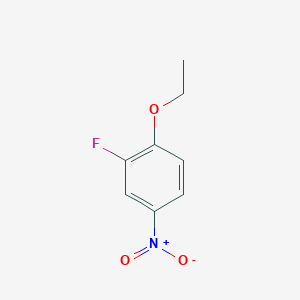

4-Ethoxy-3-fluoronitrobenzene

Übersicht

Beschreibung

4-Ethoxy-3-fluoronitrobenzene is a chemical compound. It is an aryl fluorinated building block, and a common intermediate used for the synthesis of many industrially useful compounds .

Synthesis Analysis

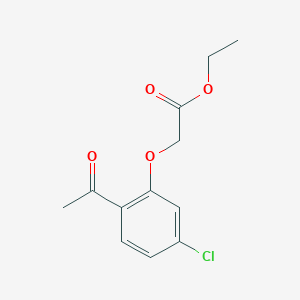

The synthesis of 4-Ethoxy-3-fluoronitrobenzene has been studied in various papers. One method involves the ethoxylation of p-Fluoronitrobenzene using phase-transfer catalysts under microflow conditions . The reaction of 4-chloronitrobenzene with alkaline ethanol at 60 °C under phase-transfer conditions gave 4-nitrophenetole in only 7% yield after 6 hours. By contrast, the reaction using the fluoro derivative proceeded smoothly and the target compound was obtained in excellent yield (86%) after 2 hours .Molecular Structure Analysis

The molecular formula of 4-Ethoxy-3-fluoronitrobenzene is C8H8FNO3. The molecular weight is 185.15 g/mol. The structure of the compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC .Chemical Reactions Analysis

The biphasic nucleophilic aromatic substitution of 4-fluoronitrobenzene was carried out using a microreactor . To realize an efficient reaction process, microflow reactions under droplet formation conditions were performed to give the substituted products in excellent yields . The solvent effect was also investigated, and it was found that the use of diisobutyl ketone as an organic phase greatly accelerated the reaction .Wissenschaftliche Forschungsanwendungen

Continuous-Flow Microreactors: Researchers have investigated the synthesis of 4-nitrophenetole from 4-Ethoxy-3-fluoronitrobenzene using a continuous-flow microreactor . The microreactor enhances mass transfer between the two phases (organic and aqueous), allowing for efficient ethoxylation. Under slug flow conditions, the reaction proceeds smoothly, and a slight acceleration effect is observed under ambient pressure.

Fluorination Chemistry

Fluorination reactions are crucial for modifying organic compounds. Here’s how 4-Ethoxy-3-fluoronitrobenzene fits into this field:

Synthesis of p-Fluoronitrobenzene: The compound serves as an intermediate in the synthesis of p-fluoronitrobenzene. By using highly active potassium fluoride as the fluorinating agent, researchers achieve good yields . This reaction is essential for accessing fluorinated aromatic compounds.

Wirkmechanismus

Zukünftige Richtungen

The future directions in the study of 4-Ethoxy-3-fluoronitrobenzene could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The use of continuous flow processing in fine chemical production has gained much attention , and this could be a promising area for future research.

Eigenschaften

IUPAC Name |

1-ethoxy-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYXXQCMSLZHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-fluoronitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]Thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B3041499.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate](/img/structure/B3041501.png)

![{[Amino(imino)methyl]amino}[3,5-di(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane hydrate](/img/structure/B3041503.png)

![4-[4-(trifluoromethyl)phenyl]dihydro-2H-pyran-2,6(3H)-dione](/img/structure/B3041504.png)